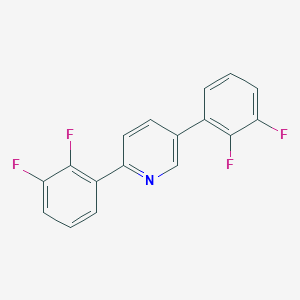![molecular formula C20H17BN2O4S B12957330 Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group attached to a complex aromatic structure, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Methylphenylsulfonyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Modified aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.
Medicine:
Drug Development: Potential use in developing new pharmaceuticals due to its ability to form stable complexes with biological molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and cross-coupling reactions. The molecular targets include enzymes with active site serine residues and other nucleophilic centers in organic molecules.
Comparación Con Compuestos Similares
4-Pyridinylboronic Acid: Another boronic acid with a simpler structure.
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid: A closely related compound with a similar core structure.
Uniqueness: Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its complex aromatic structure and the presence of both phenyl and methylphenylsulfonyl groups. This makes it particularly versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C20H17BN2O4S |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3 |
Clave InChI |
GTFCBHZBSGPDCH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C2=C1C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
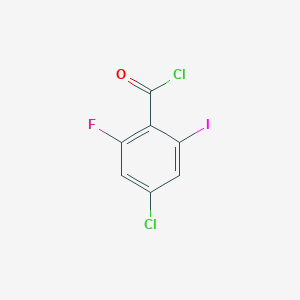
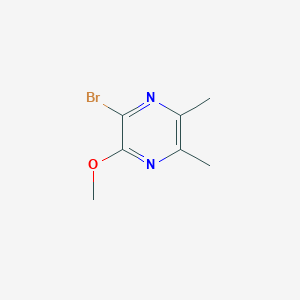

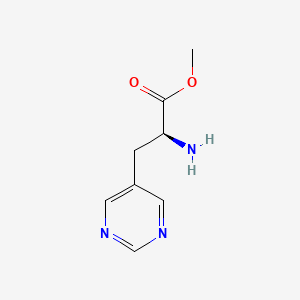

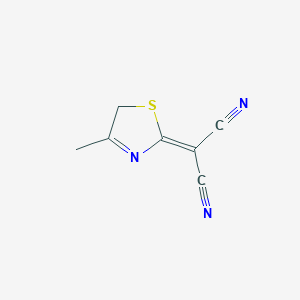

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
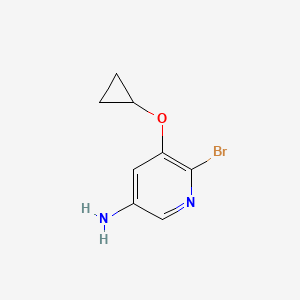
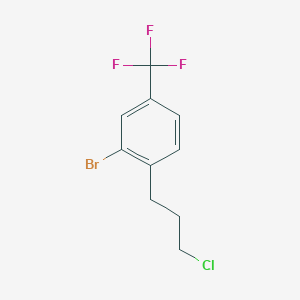
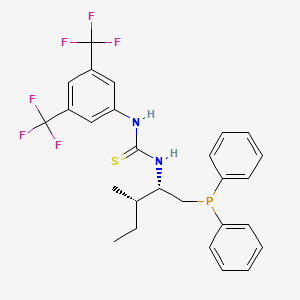
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
